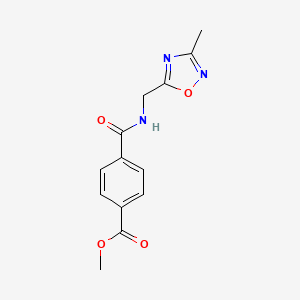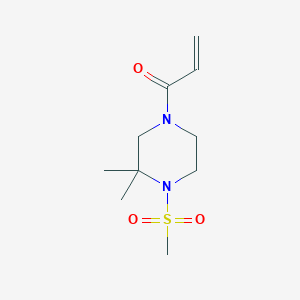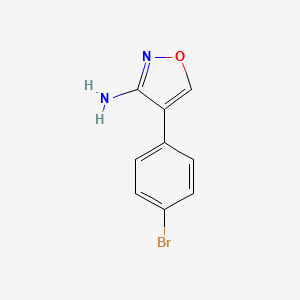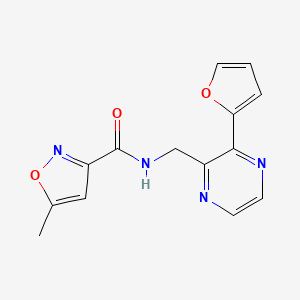![molecular formula C20H25ClN4O4 B3001220 Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1260908-92-6](/img/structure/B3001220.png)
Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound of interest, Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is a derivative of tetrahydropyrimidine. Tetrahydropyrimidines are a class of compounds that have been extensively studied due to their diverse biological activities and potential therapeutic applications. The compound features a tetrahydropyrimidine core, which is substituted with various functional groups that can influence its chemical behavior and biological activity.
Synthesis Analysis
The synthesis of related tetrahydropyrimidine derivatives often involves multicomponent reactions that can be performed under mild conditions. For instance, a multicomponent reaction involving ethyl 3-aminocrotonate, phenyl isothiocyanates, and dichloroacetyl chloride has been used to synthesize a 6-thioxo-1,6-dihydropyrimidine-5-carboxylate derivative . Similarly, the cyclization of N-(4-chlorophenyl)-β-alanine with piperidine as a catalyst has been reported to yield a variety of tetrahydropyrimidine derivatives . These methods demonstrate the versatility of synthetic approaches for creating a wide range of substituted tetrahydropyrimidines.
Molecular Structure Analysis
The molecular structure of tetrahydropyrimidine derivatives can be elucidated using various spectroscopic techniques and theoretical calculations. X-ray diffraction (XRD) has been employed to determine the crystal structures of certain derivatives, confirming the geometrical parameters of the molecules . Additionally, density functional theory (DFT) calculations, including vibrational frequency analysis and NMR chemical shift predictions, have been used to complement experimental data and provide a deeper understanding of the molecular structure .
Chemical Reactions Analysis
Tetrahydropyrimidine derivatives can undergo a range of chemical reactions, including cyclization, nucleophilic substitution, and ring expansion. The reaction pathways can be influenced by factors such as the basicity-nucleophilicity of the reaction media, reagent ratios, reaction time, and temperature . These reactions can lead to the formation of various products, including diazepine derivatives and phenylthio-substituted tetrahydropyrimidines, showcasing the reactivity and functional group interconversion possibilities of the tetrahydropyrimidine scaffold .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydropyrimidine derivatives are closely related to their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. Computational studies, including HOMO-LUMO analysis and molecular electrostatic potential (MEP) mapping, provide insights into the electronic properties of these molecules, which are important for understanding their reactivity and potential as nonlinear optical materials . Additionally, molecular docking studies suggest that certain tetrahydropyrimidine derivatives may exhibit biological activities, such as β-secretase inhibitory activity, which could be relevant for the development of new therapeutic agents .
属性
IUPAC Name |
ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(2-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O4/c1-2-29-19(27)16-15(11-25-9-7-12(8-10-25)18(22)26)23-20(28)24-17(16)13-5-3-4-6-14(13)21/h3-6,12,17H,2,7-11H2,1H3,(H2,22,26)(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXICUJGUYDZMIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Cl)CN3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3001145.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)furan-2-carboxamide](/img/structure/B3001147.png)
![2-Methyl-4-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B3001148.png)

![1-(4-fluorophenyl)-5-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3001153.png)


![N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B3001159.png)
![N-(4-cyanooxan-4-yl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3001160.png)